molecular formula C11H17N B13406697 n-Methyl-1-(o-tolyl)propan-2-amine

n-Methyl-1-(o-tolyl)propan-2-amine

Cat. No.: B13406697
M. Wt: 163.26 g/mol
InChI Key: IXEBWNOSEOYATJ-UHFFFAOYSA-N
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Description

Methyl[1-(2-methylphenyl)propan-2-yl]amine is an organic compound that belongs to the class of substituted amphetamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[1-(2-methylphenyl)propan-2-yl]amine typically involves a multi-step process. One common method starts with the reaction of (2-methylphenyl)magnesium bromide with propylene oxide to yield 1-(2-methylphenyl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to form 1-(2-methylphenyl)-2-bromopropane, which is finally reacted with methylamine to produce methyl[1-(2-methylphenyl)propan-2-yl]amine .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(2-methylphenyl)propan-2-yl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl[1-(2-methylphenyl)propan-2-yl]amine involves its interaction with neurotransmitter systems in the brain. It functions as a norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft. This action leads to enhanced neurotransmission and stimulation of the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[1-(2-methylphenyl)propan-2-yl]amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds. Its selective inhibition of norepinephrine and dopamine reuptake makes it a valuable compound for research in neuropharmacology .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-methyl-1-(2-methylphenyl)propan-2-amine

InChI

InChI=1S/C11H17N/c1-9-6-4-5-7-11(9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3

InChI Key

IXEBWNOSEOYATJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(C)NC

Origin of Product

United States

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